5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Overview
Description
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole and its derivatives have shown potential in photodynamic therapy, particularly in the treatment of cancer. A study demonstrated the use of zinc phthalocyanine substituted with 5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene, exhibiting high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Compounds related to this compound have been evaluated for anticonvulsant activities. For example, 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones were synthesized and tested, with certain compounds showing promising anticonvulsant properties (Vijaya Raj & Narayana, 2006).
Antibacterial Properties
Bromophenol derivatives, closely related to this compound, have been isolated from marine algae and tested for antibacterial activity. Some of these compounds have shown moderate activity against various bacterial strains (Xu et al., 2003).
Antitumor Properties
The antitumor potential of derivatives of this compound has been explored. A study synthesized novel hetero annulated carbazoles, including 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and assessed their in vitro antitumor activity. One particular compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Antioxidant Activity
Certain bromophenol derivatives, similar to this compound, exhibit antioxidant properties. These compounds were isolated from the marine red alga Rhodomela confervoides and showed potent free radical scavenging activity, suggesting potential applications in preventing oxidative deterioration in food products (Li et al., 2011).
Properties
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEUUAXXKPVLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223119 | |
Record name | 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-21-2 | |
Record name | 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406614 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-3-(4-METHOXYPHENYL)-2,1-BENZISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDQ2KGY7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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